molecular formula C10H7Br2N B15169336 (1S,3S)-2,2-Dibromo-3-phenylcyclopropane-1-carbonitrile CAS No. 646995-50-8

(1S,3S)-2,2-Dibromo-3-phenylcyclopropane-1-carbonitrile

Cat. No.: B15169336
CAS No.: 646995-50-8
M. Wt: 300.98 g/mol
InChI Key: MMCUKWXHKZMFNF-RKDXNWHRSA-N
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Description

(1S,3S)-2,2-Dibromo-3-phenylcyclopropane-1-carbonitrile is an organic compound characterized by the presence of a cyclopropane ring substituted with two bromine atoms, a phenyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S)-2,2-Dibromo-3-phenylcyclopropane-1-carbonitrile typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of phenylacetonitrile with dibromocarbene, generated in situ from bromoform and a strong base such as potassium tert-butoxide. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired cyclopropane derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1S,3S)-2,2-Dibromo-3-phenylcyclopropane-1-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The phenyl group can undergo oxidation to form phenolic derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Formation of azido or thiol-substituted cyclopropane derivatives.

    Reduction: Conversion of the nitrile group to a primary amine.

    Oxidation: Formation of phenolic compounds.

Scientific Research Applications

(1S,3S)-2,2-Dibromo-3-phenylcyclopropane-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,3S)-2,2-Dibromo-3-phenylcyclopropane-1-carbonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitrile group allows for potential interactions with nucleophilic sites in proteins, while the bromine atoms can participate in halogen bonding.

Comparison with Similar Compounds

Similar Compounds

    (1R,3R)-2,2-Dibromo-3-phenylcyclopropane-1-carbonitrile: A stereoisomer with similar chemical properties but different spatial arrangement.

    2,2-Dibromo-3-phenylcyclopropane-1-carboxylic acid: A compound with a carboxylic acid group instead of a nitrile group.

    2,2-Dibromo-3-phenylcyclopropane-1-methanol: A compound with a hydroxyl group instead of a nitrile group.

Uniqueness

(1S,3S)-2,2-Dibromo-3-phenylcyclopropane-1-carbonitrile is unique due to its specific stereochemistry and the presence of both bromine and nitrile functional groups

Properties

CAS No.

646995-50-8

Molecular Formula

C10H7Br2N

Molecular Weight

300.98 g/mol

IUPAC Name

(1S,3S)-2,2-dibromo-3-phenylcyclopropane-1-carbonitrile

InChI

InChI=1S/C10H7Br2N/c11-10(12)8(6-13)9(10)7-4-2-1-3-5-7/h1-5,8-9H/t8-,9-/m1/s1

InChI Key

MMCUKWXHKZMFNF-RKDXNWHRSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@H](C2(Br)Br)C#N

Canonical SMILES

C1=CC=C(C=C1)C2C(C2(Br)Br)C#N

Origin of Product

United States

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